molecular formula C6H13ClFNO B6289858 (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 2306248-81-5

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B6289858
CAS No.: 2306248-81-5
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-KGZKBUQUSA-N
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Description

Molecular Structure Analysis

The molecular structure of (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structural layout is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s likely that this compound participates in various reactions, given its use in research and industry.

Mechanism of Action

The mechanism of action for (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is not specified in the search results. Its mechanism of action would depend on the specific context of its use.

Safety and Hazards

A Safety Data Sheet exists for (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride, indicating that it is classified according to the OSHA Hazard Communication Standard . For detailed safety and hazard information, it is recommended to refer to this Safety Data Sheet .

Properties

IUPAC Name

(3R,4R)-3-fluoro-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHOPYLIYPIMX-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC[C@H]1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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